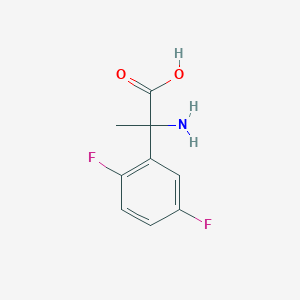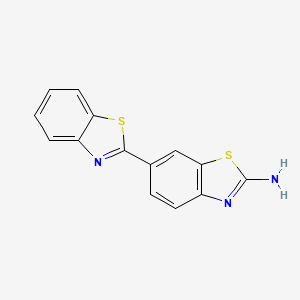![molecular formula C11H9BrF3NO3 B3033761 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 117291-11-9](/img/structure/B3033761.png)
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
説明
The compound "3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid" is a structurally complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they offer insights into similar structures and functionalities that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds often involves the introduction of functional groups that can impart desired chemical properties. For instance, the synthesis of 3-(2-aminocarbonylphenyl)propanoic acid analogs involves the addition of a carboxyamide side chain to influence binding affinity and antagonist activity for EP receptors . Similarly, the preparation of racemic 2-amino-3-(heteroaryl)propanoic acids demonstrates the use of reduction reactions and subsequent N-formylation to obtain the target compounds . Electrochemical carboxylation has been used to synthesize 2-aryl-3,3,3-trifluoropropanoic acids, which could be a relevant method for introducing the trifluoroacetyl group in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound includes a bromophenyl group, a trifluoroacetyl group, and a propanoic acid moiety. The presence of these groups suggests that the compound could exhibit significant electronic effects due to the electron-withdrawing nature of the trifluoromethyl group. This could influence the reactivity and stability of the compound, as seen in the synthesis of 3-trifluoromethylpyrroles, where the trifluoromethyl group affects the regioselectivity of the cycloaddition reaction .
Chemical Reactions Analysis
Compounds with similar structural features have been shown to participate in various chemical reactions. For example, the trifluoroacetyl group in 1-(2-aminophenyl)-2,5-dimethylpyrrole undergoes spontaneous trifluoroacetylation, indicating that the trifluoroacetyl group in the target compound may also be reactive under certain conditions . Additionally, the bromophenyl group could be involved in electrophilic aromatic substitution reactions or serve as a leaving group in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from its functional groups. The bromophenyl group is likely to increase the compound's density and boiling point due to its mass and potential for intermolecular interactions. The trifluoroacetyl group is highly electronegative, which could affect the compound's acidity, making the propanoic acid moiety more acidic than its non-fluorinated analogs. This is supported by the synthesis of trifluorinated non-steroidal anti-inflammatory drugs, where the introduction of trifluoromethyl groups affects the drug's properties .
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Racemic Amino Propanoic Acids : Racemic 2-amino-3-(heteroaryl)propanoic acids, including those with a furan or thiophene nucleus, have been synthesized with yields ranging from 48-94% through the reduction of related propanoic acids. This process avoids hydrogenolysis of bromine on the thiophene nucleus, demonstrating the stability and reactivity of similar compounds (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Domino Transformations of Trifluoroacetyl Compounds : 2-Bromo-3-arylpropenyl trifluoromethyl ketones underwent aza-Michael/hydroxyalkylation domino reactions to yield 2-amino-1-trifluoromethyl indenols. This process involves the formation of captodative aminoalkenes, indicating the potential chemical reactivity of similar bromophenyl-trifluoroacetyl compounds (Rulev et al., 2007).
Synthesis of Pyrrole Derivatives : The synthesis of pyrrole derivatives, including 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, demonstrates the use of bromophenyl and trifluoroacetyl groups in complex organic syntheses. These structures exhibit extensive hydrogen bonding, indicating the potential utility of similar compounds in chemical synthesis (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis of Fluorinated Amino Acids : The synthesis of various fluorinated amino acids, including those with modifications similar to 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, has been explored. These compounds are important in the development of new pharmaceuticals and in the study of biochemical processes (Monclus, Masson, & Luxen, 1995).
Biological Applications and Research
Anticancer Activity of Derivatives : Studies on S-glycosyl and S-alkyl derivatives of certain amino acid compounds have shown significant in vitro anticancer activities. This suggests that derivatives of 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid may also exhibit similar biological activities (Saad & Moustafa, 2011).
Antibacterial and Antifungal Activities : Some derivatives of amino acid compounds, including those similar in structure to 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, have demonstrated antibacterial and antifungal activities. This underscores their potential for use in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Novel Pt(II)-Complexes with Antiproliferative Activity : Research on platinum complexes with amino acid-based ligands, including those resembling 3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid, has been conducted. These complexes have shown moderate cytotoxic activities on cancer cells, highlighting their potential in cancer treatment research (Riccardi et al., 2019).
特性
IUPAC Name |
3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO3/c12-7-4-2-1-3-6(7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYNVUOQFJZCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)NC(=O)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180183 | |
| Record name | 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117291-11-9 | |
| Record name | 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117291-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-β-[(2,2,2-trifluoroacetyl)amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



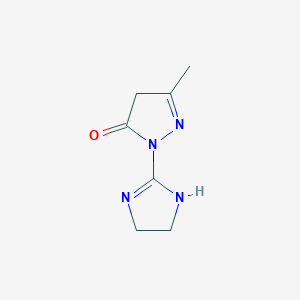

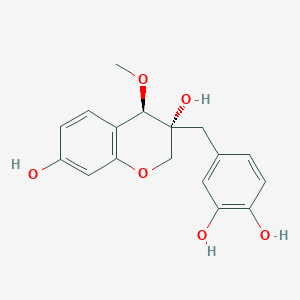
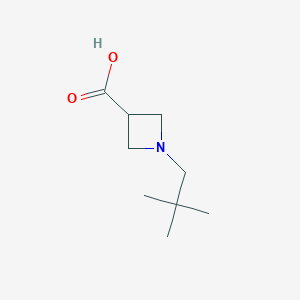
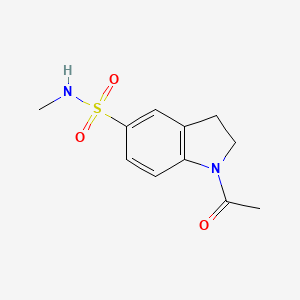
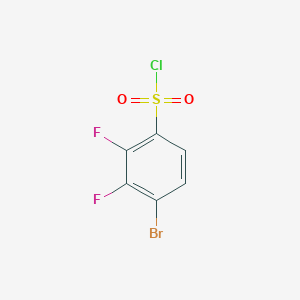
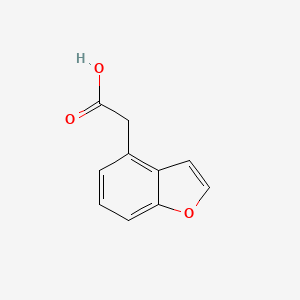
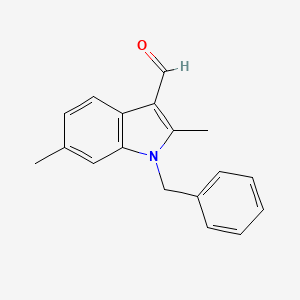
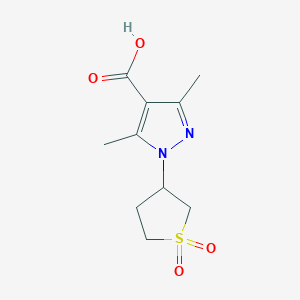
![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3033693.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)
